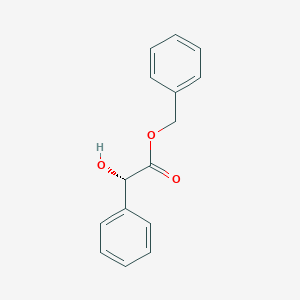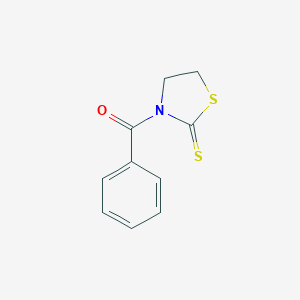![molecular formula C8H9NO B160903 2-Methyl-5,7-dihydrofuro[3,4-b]pyridine CAS No. 126230-97-5](/img/structure/B160903.png)
2-Methyl-5,7-dihydrofuro[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5,7-dihydrofuro[3,4-b]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the furo[3,4-b]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused pyridine and furan ring system, with a methyl group attached to the second carbon of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,7-dihydrofuro[3,4-b]pyridine can be achieved through various methods. One efficient approach involves the microwave-assisted reaction of alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates with appropriate reagents . This eco-friendly method reduces the use of solvents and simplifies the work-up procedures, making it suitable for scale-up and industrial applications.
Industrial Production Methods
Industrial production of this compound typically involves the use of magnetically recoverable nano-catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, offering advantages such as high surface area, simple preparation, and modification . This method is particularly useful for large-scale production due to its efficiency and sustainability.
化学反応の分析
Types of Reactions
2-Methyl-5,7-dihydrofuro[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted furo[3,4-b]pyridines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Methyl-5,7-dihydrofuro[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 2-Methyl-5,7-dihydrofuro[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .
類似化合物との比較
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: This compound has a similar fused ring structure but differs in the position of the furan ring.
4,7-Dihydrofuro[3,4-b]pyridine: Another closely related compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-Methyl-5,7-dihydrofuro[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of a methyl group at the second carbon of the pyridine ring. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
2-methyl-5,7-dihydrofuro[3,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-2-3-7-4-10-5-8(7)9-6/h2-3H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFKBSNJNVHVFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(COC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














